

Application Notes and Protocols: C1-BODIPY-C12 Staining of Fixed Cells

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Compound of Interest

Compound Name: C1-Bodipy-C12

Cat. No.: B10773952

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Audience: Researchers, scientists, and drug development professionals.

Introduction

BODIPY™ dyes are a class of fluorescent molecules known for their sharp absorption and emission peaks, high quantum yield, and relative insensitivity to environmental polarity and pH. [1] The **C1-BODIPY-C12** probe is a fluorescently labeled long-chain fatty acid analog. [2] Its lipophilic nature allows it to readily cross cell membranes and incorporate into intracellular lipid structures, such as lipid droplets. [1][3] This makes it a valuable tool for visualizing the distribution and dynamics of lipids within cells. [2][4]

While lipid peroxidation is often studied in live cells using ratiometric probes like C11-BODIPY 581/591, which shifts its fluorescence from red to green upon oxidation [5][6], staining with **C1-BODIPY-C12** after fixation is a valid method for visualizing cellular lipid content and morphology. [1][4] Fixation with paraformaldehyde (PFA) preserves cellular structures, allowing for detailed imaging and colocalization studies. [7][8] This protocol details the methodology for staining fixed cells with **C1-BODIPY-C12** to visualize neutral lipid stores.

Experimental Principles

The protocol involves three main stages: cell culture and fixation, staining with **C1-BODIPY-C12**, and imaging.

- Cell Culture and Fixation: Cells are cultured to a suitable confluency on a surface compatible with microscopy, such as glass coverslips. Fixation is then performed, typically with 4% paraformaldehyde (PFA), to cross-link proteins and preserve the cellular architecture.[7][8]
- Staining: The fixed cells are incubated with a working solution of **C1-BODIPY-C12**. The lipophilic dye partitions into the nonpolar environment of neutral lipid droplets within the cells. [9]
- Imaging: After washing away unbound dye, the stained lipid droplets can be visualized using fluorescence microscopy, typically with a standard FITC filter set.[3]

Quantitative Data Summary

The following table summarizes typical concentration ranges and incubation times for BODIPY staining protocols on fixed cells, compiled from various sources. Optimal conditions may vary depending on the cell type and experimental goals.

| Parameter | Range | Typical Value | Source(s) |
|-------------------------------------|-------------------------|------------------|------------|
| Fixative Concentration (PFA) | 2% - 4% | 4% | [7][8][10] |
| Fixation Time | 10 - 30 minutes | 15 minutes | [7][8][11] |
| C1-BODIPY-C12 Stock Solution | 1 - 10 mM in DMSO | 10 mM | [3][12] |
| C1-BODIPY-C12 Working Concentration | 0.5 - 10 μ M | 1 - 5 μ M | [3][7] |
| Staining Incubation Time | 5 - 60 minutes | 20 - 30 minutes | [3][7] |
| Staining Temperature | Room Temperature - 37°C | Room Temperature | [3][12] |

Experimental Protocol

This protocol provides a step-by-step guide for staining paraformaldehyde-fixed adherent cells with **C1-BODIPY-C12**.

Materials:

- **C1-BODIPY-C12** (e.g., BODIPY 500/510 C1, C12)[3]
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-Buffered Saline (PBS), pH 7.4
- Paraformaldehyde (PFA), 16% stock solution
- Sterile glass coverslips
- Cell culture medium appropriate for the cell line
- Antifade mounting medium (with or without DAPI for nuclear counterstain)
- Fluorescence microscope with appropriate filters (Excitation/Emission ~500/510 nm)[1][3]

Procedure:

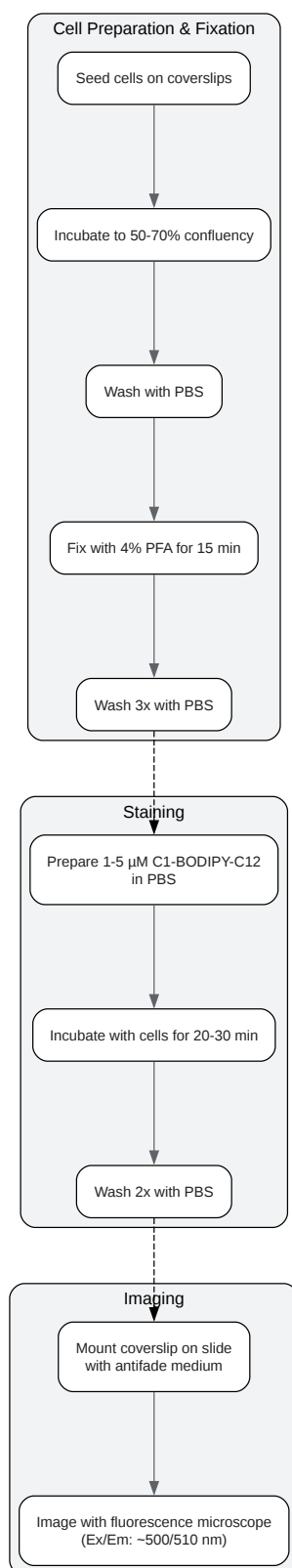
- **Cell Seeding:** a. Place sterile glass coverslips into the wells of a multi-well culture plate. b. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.[11] c. Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).
- **Cell Fixation:** a. Once cells have reached the desired confluency, gently aspirate the culture medium. b. Wash the cells twice with PBS. c. Prepare a 4% PFA solution by diluting the 16% stock solution with PBS. d. Fix the cells by adding the 4% PFA solution and incubating for 15 minutes at room temperature.[7] e. Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each to remove any residual fixative.[7]
- **Staining with C1-BODIPY-C12:** a. Prepare a 10 mM stock solution of **C1-BODIPY-C12** by dissolving it in anhydrous DMSO.[3] This stock solution should be stored at -20°C, protected from light.[1][3] b. Prepare a working solution of 1-5 μM **C1-BODIPY-C12** by diluting the

stock solution in PBS.[3][7] Pre-warming the PBS to 37°C before adding the dye may help prevent precipitation.[12] c. Add the **C1-BODIPY-C12** working solution to the fixed cells, ensuring the coverslip is fully covered. d. Incubate for 20-30 minutes at room temperature, protected from light.[7] e. Aspirate the staining solution. f. Wash the cells twice with PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.[12]

- Mounting and Imaging: a. Carefully remove the coverslips from the wells. b. Mount the coverslips onto glass microscope slides using an antifade mounting medium. If desired, use a mounting medium containing DAPI to visualize cell nuclei. c. Allow the mounting medium to cure as per the manufacturer's instructions (often overnight at room temperature).[11] d. Image the cells using a fluorescence microscope. For **C1-BODIPY-C12**, use an excitation wavelength around 500 nm and detect emission around 510 nm.[1][3]

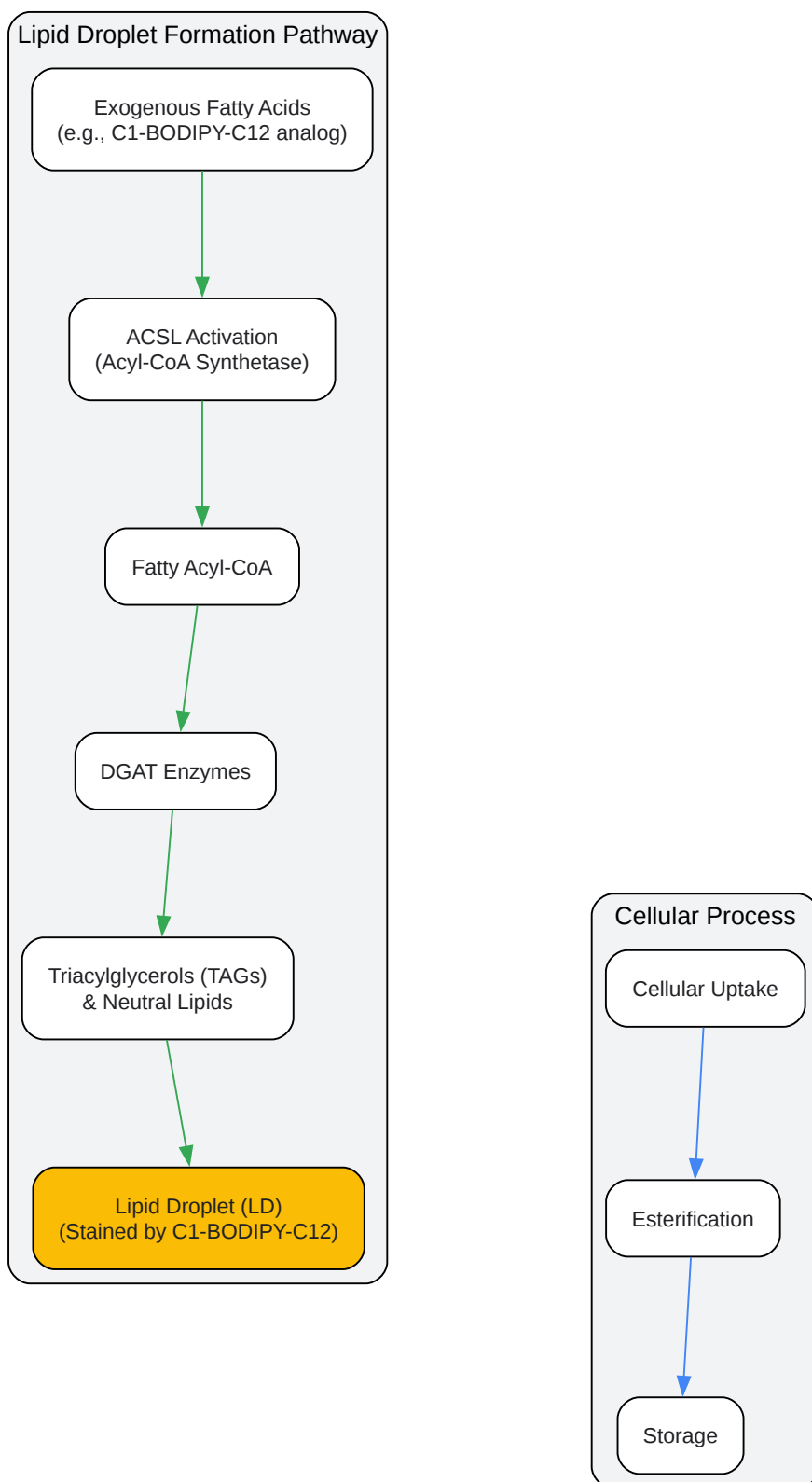
Visualization of Workflow and Related Pathways

The following diagrams illustrate the experimental workflow and the general context of lipid metabolism leading to the formation of lipid droplets that are visualized by this protocol.



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Caption: Experimental workflow for **C1-BODIPY-C12** staining of fixed cells.



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Caption: Simplified pathway of fatty acid incorporation into lipid droplets.

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